molecular formula C19H20BrClFN3OS B2541461 4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217051-44-9

4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2541461
CAS No.: 1217051-44-9
M. Wt: 472.8
InChI Key: VIQXRCRVDFVUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H20BrClFN3OS and its molecular weight is 472.8. The purity is usually 95%.
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Biological Activity

4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of cancer treatment. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₀BrClFN₃OS
  • Molecular Weight : 472.8 g/mol
  • CAS Number : 1215530-46-3

The compound primarily functions as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). FGFR1 plays a crucial role in cell proliferation and survival; thus, its inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on NSCLC cell lines. The following table summarizes the IC₅₀ values observed in various studies:

Cell LineIC₅₀ (µM)Mechanism of Action
NCI-H5201.36 ± 0.27Inhibition of FGFR1 phosphorylation
NCI-H15811.25 ± 0.23Cell cycle arrest at G2 phase
NCI-H2262.31 ± 0.41Induction of apoptosis
NCI-H4602.14 ± 0.36Inhibition of ERK signaling
NCI-H17031.85 ± 0.32Downregulation of PLCγ1

These results indicate that the compound effectively inhibits cell growth through multiple pathways, including cell cycle arrest and apoptosis induction.

Molecular Docking Studies

Molecular docking studies have shown that this compound binds to FGFR1, forming multiple hydrogen bonds that stabilize the interaction and enhance its inhibitory effects on receptor activity. This binding is critical for the compound's efficacy as an anticancer agent.

Case Studies

Recent clinical studies have highlighted the potential of this compound in treating patients with FGFR1-amplified NSCLC:

  • Patient Case Study A : A patient with advanced NSCLC showed significant tumor reduction after treatment with a regimen including this compound, leading to a progression-free survival of over six months.
  • Patient Case Study B : Another patient exhibited a partial response with a decrease in tumor size and improved overall health metrics after administration of the compound over a treatment period of three months.

Properties

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-6-14(20)7-5-13)19-22-16-9-8-15(21)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQXRCRVDFVUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.